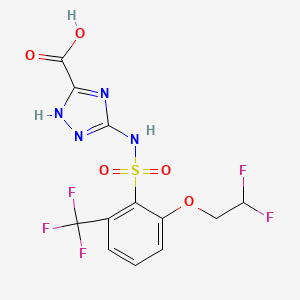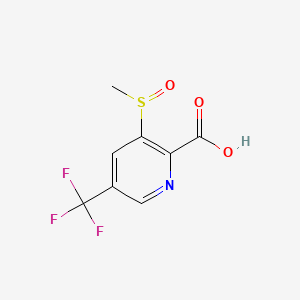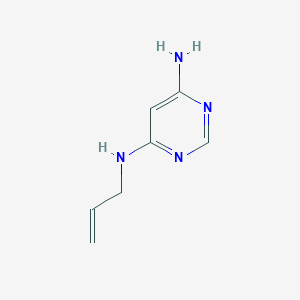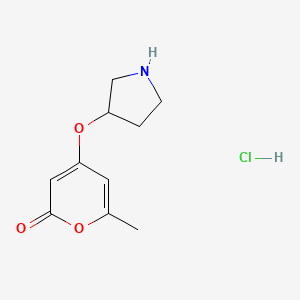
5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde
Descripción general
Descripción
5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol. It is a derivative of 1H-indole-3-carbaldehyde, which is an essential and efficient chemical precursor for generating biologically active structures .
Synthesis Analysis
The synthesis of indole derivatives, such as this compound, often involves multicomponent reactions (MCRs). These are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product . The inherent functional groups in 1H-indole-3-carbaldehyde and its derivatives can undergo C–C and C–N coupling reactions and reductions easily .Molecular Structure Analysis
The molecular structure of this compound is based on the indole core, which is a significant heterocyclic system in natural products and drugs . The indole core is often modified with various functional groups to generate diverse indole derivatives .Chemical Reactions Analysis
Indole derivatives, including this compound, can participate in a variety of chemical reactions. For instance, 1H-indole-3-carbaldehyde and its derivatives can undergo C–C and C–N coupling reactions and reductions .Aplicaciones Científicas De Investigación
5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of indole derivatives, as a catalyst in the synthesis of heterocyclic compounds, and as an inhibitor of enzymes such as tyrosinase and monoamine oxidase. This compound has also been used in the synthesis of fluorescent probes for the detection of metal ions and in the synthesis of compounds that have potential applications in the treatment of cancer.
Mecanismo De Acción
Target of Action
The primary targets of 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets, causing various biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
The exact biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of This compound Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The biological activity of indole derivatives can be influenced by various factors, including their chemical structure and the conditions under which they are synthesized .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde in lab experiments is its ability to act as a catalyst in the synthesis of heterocyclic compounds. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. However, this compound has also been shown to be toxic in high concentrations, so it should be used with caution in laboratory experiments.
Direcciones Futuras
There are several possible future directions for research involving 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde. These include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of diseases. In addition, further research could be conducted into the synthesis of this compound and its potential as a catalyst for the synthesis of heterocyclic compounds. Finally, further research could be conducted into the use of this compound as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
5-cyclopropyl-7-methyl-1-propan-2-ylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-10(2)17-8-14(9-18)15-7-13(12-4-5-12)6-11(3)16(15)17/h6-10,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNJYFKLYGABLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2C=O)C(C)C)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161860 | |
| Record name | 5-Cyclopropyl-7-methyl-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1350760-90-5 | |
| Record name | 5-Cyclopropyl-7-methyl-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclopropyl-7-methyl-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



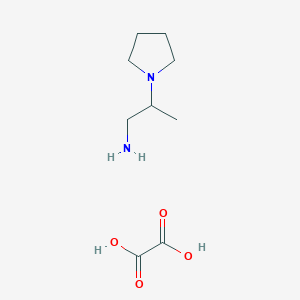

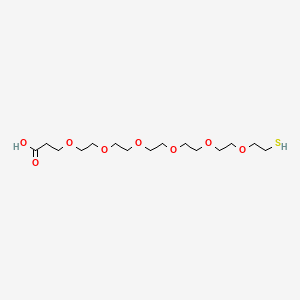
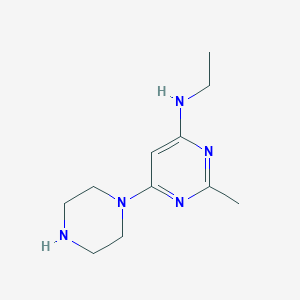
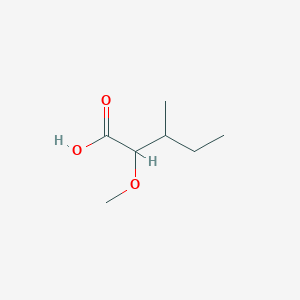



![2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B1432288.png)
